Although the provided literature lacks details on synthesizing N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-3-phenylpropanamide, similar compounds incorporating the 1-benzyl-5-methyl-1H-pyrazol-3-yl moiety have been synthesized. These syntheses typically involve reacting a substituted pyrazole with an appropriate electrophile, such as a benzyl halide, in the presence of a base. [] For instance, the synthesis of 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-phenylpyrimidin-2-amine involved reacting 4-hydrazinyl-6-phenylpyrimidine-2-amine with 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carbaldehyde. []
The molecular structure of compounds containing the 1-benzyl-5-methyl-1H-pyrazol-3-yl group has been elucidated using techniques such as X-ray crystallography and NMR spectroscopy. [, , , ] These studies reveal that the pyrazole ring usually adopts a planar conformation, while the benzyl group at the 1-position can rotate freely. The substituent at the 5-position influences the overall conformation and packing of the molecule in the crystal lattice. For example, in 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine, the molecular conformation is stabilized by an intramolecular C–H···N hydrogen bond, generating an S(6) ring motif. []
Compounds containing the 1-benzyl-5-methyl-1H-pyrazol-3-yl group can undergo various chemical reactions depending on the other functional groups present in the molecule. Common reactions include electrophilic aromatic substitution on the pyrazole ring, nucleophilic substitution reactions at the benzylic position, and reactions with carbonyl compounds to form imines or hydrazones. [, ]
The mechanism of action of compounds containing the 1-benzyl-5-methyl-1H-pyrazol-3-yl group varies depending on their specific structure and target. For example, AZD1480 (9e), which contains a 5-methyl-1H-pyrazol-3-yl group, acts as a potent Jak2 inhibitor, targeting the Jak/Stat pathway implicated in myeloproliferative neoplasms. [] Acrizanib, containing a similar moiety, inhibits VEGFR-2, preventing choroidal neovascularization in age-related macular degeneration. [] Understanding the specific interactions of N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-3-phenylpropanamide with its biological targets would require further research.
CAS No.: 20298-86-6
CAS No.: 14681-59-5
CAS No.: 18097-67-1
CAS No.: 11104-44-2